molecular formula C25H23ClN2O6S B406224 ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B406224
M. Wt: 515g/mol
InChI Key: SPIBWHWXUWPDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, chlorobenzoyl group, and ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the chlorobenzoyl and ethoxycarbonyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(4-CHLOROBENZAMIDO)-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H23ClN2O6S

Molecular Weight

515g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H23ClN2O6S/c1-4-33-24(31)16-8-12-18(13-9-16)27-22(30)20-14(3)19(25(32)34-5-2)23(35-20)28-21(29)15-6-10-17(26)11-7-15/h6-13H,4-5H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

SPIBWHWXUWPDOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.